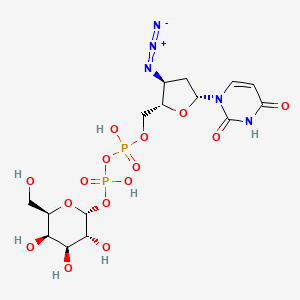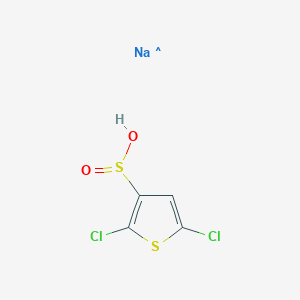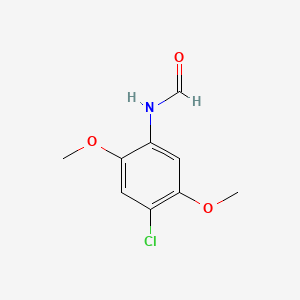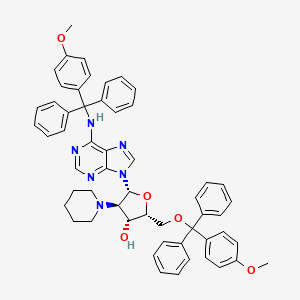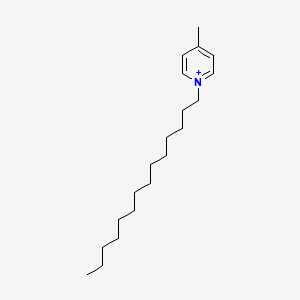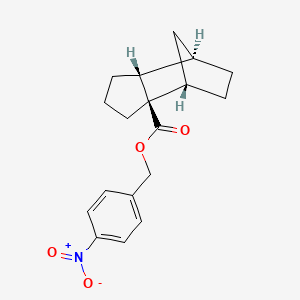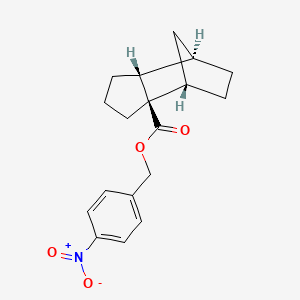
1,3-Propanedione, 2,2'-dithiobis(1,3-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanedione, 2,2’-dithiobis(1,3-diphenyl-) is a compound known for its unique chemical properties and applications in various fields. It is a derivative of 1,3-diphenyl-1,3-propanedione, which is an aromatic diketone. This compound is characterized by the presence of two phenyl groups attached to a central diketone structure, making it a valuable intermediate in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Propanedione, 2,2’-dithiobis(1,3-diphenyl-) can be synthesized through several methods. One common approach involves the bromination of benzylideneacetophenone, followed by hydrolysis to yield the desired compound . The reaction conditions typically involve the use of bromine as a reagent and an appropriate solvent such as acetic acid or chloroform. The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of 1,3-Propanedione, 2,2’-dithiobis(1,3-diphenyl-) often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,3-Propanedione, 2,2’-dithiobis(1,3-diphenyl-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield thioethers or thiols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thiols.
Scientific Research Applications
1,3-Propanedione, 2,2’-dithiobis(1,3-diphenyl-) has a wide range of applications in scientific research:
Biology: The compound has been studied for its potential as an inhibitor of certain enzymes and as a probe for studying protein-ligand interactions.
Industry: It is used as a heat stabilizer in polymers and as a component in perfumery.
Mechanism of Action
The mechanism of action of 1,3-Propanedione, 2,2’-dithiobis(1,3-diphenyl-) involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules. In the context of its antitumor activity, it is believed to interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest .
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenyl-1,3-propanedione: A closely related compound with similar chemical properties but lacking the dithiobis group.
Dibenzoylmethane: Another related compound used in similar applications but with different reactivity due to the absence of the dithiobis group.
Uniqueness
1,3-Propanedione, 2,2’-dithiobis(1,3-diphenyl-) is unique due to the presence of the dithiobis group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
72087-95-7 |
|---|---|
Molecular Formula |
C30H22O4S2 |
Molecular Weight |
510.6 g/mol |
IUPAC Name |
2-[(1,3-dioxo-1,3-diphenylpropan-2-yl)disulfanyl]-1,3-diphenylpropane-1,3-dione |
InChI |
InChI=1S/C30H22O4S2/c31-25(21-13-5-1-6-14-21)29(26(32)22-15-7-2-8-16-22)35-36-30(27(33)23-17-9-3-10-18-23)28(34)24-19-11-4-12-20-24/h1-20,29-30H |
InChI Key |
BARFAXHXSRDEJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(C(=O)C2=CC=CC=C2)SSC(C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






